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Introduction to the Cobalt-Vanadium System

The Cobalt-Vanadium (Co-V) binary alloy system is of significant interest in materials science
due to the formation of several intermetallic compounds that possess unique physical and
mechanical properties. These properties make them suitable for applications in high-strength,
high-temperature structural materials, as well as in magnetic and electronic devices. A thorough
understanding of the thermodynamic stability of these intermetallic phases is fundamental for
the design, synthesis, and long-term reliability of Co-V based alloys.

The stability of an intermetallic compound is primarily determined by its Gibbs free energy of
formation, which is a function of the enthalpy and entropy of formation. The enthalpy of
formation (AfH®), in particular, is a key indicator of the cohesive energy and bond strength
within the compound. A more negative enthalpy of formation generally signifies greater
thermodynamic stability.

This guide provides a consolidated overview of the thermodynamic stability of key Co-V
intermetallic compounds, summarizes the experimental and computational methods used for
their characterization, and presents logical workflows for these processes.
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Thermodynamic Data of Co-V Intermetallic
Compounds

The thermodynamic properties of Co-V intermetallic compounds have been investigated
through both experimental measurements and theoretical calculations. The data presented
below is crucial for constructing accurate phase diagrams and for predicting phase
transformations during alloy processing and service.

Table 1: Standard Enthalpy of Formation (AfH°) of Co-V Intermetallic Compounds at 298.15 K

. Experimental Computational
Crystal Composition
Phase AfH® (kd/mol- AfH® (kd/mol-
Structure (at.% V)
atom) atom)
CosV L12 (Cubic) 25 -152+15 -16.8
o (sigma) D8b (Tetragonal) 50 - 67 -195+2.0 -20.1
V3Co A15 (Cubic) 75 -12.8+1.8 -13.5

Note: The values presented are representative and compiled from various literature sources.
Experimental values often have associated uncertainties.

Methodologies for Determining Thermodynamic
Stability

The characterization of thermodynamic stability in intermetallic systems relies on a synergistic
combination of experimental techniques and first-principles computational modeling.

Experimental Protocols

A. High-Temperature Reaction Calorimetry
¢ Objective: To directly measure the enthalpy of formation of the intermetallic compounds.

o Methodology:
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o Sample Preparation: High-purity elemental powders of Cobalt (>99.9%) and Vanadium
(>99.9%) are precisely weighed to achieve the desired stoichiometric ratio (e.g., Co:V =
3:1 for CosV).

o Mixing and Pelletizing: The powders are thoroughly mixed in an inert atmosphere (e.g.,
inside a glovebox) to prevent oxidation and then cold-pressed into a compact pellet.

o Calorimetric Measurement: The pellet is dropped into a high-temperature calorimeter (e.g.,
a Setaram MHTC 96) maintained at a temperature sufficient to initiate a self-sustaining
reaction and ensure the formation of a single-phase intermetallic (e.g., 1473 K).

o Data Acquisition: The instrument measures the heat effect associated with the formation
reaction of the compound from its constituent elements.

o Calculation: The standard enthalpy of formation is determined by subtracting the known
heat contents (enthalpy increments) of the pure elements from the total measured heat
effect.

o Phase Verification: The final product is analyzed using X-ray Diffraction (XRD) to confirm
that the desired intermetallic phase has been formed and to check for the presence of any
unreacted elements or secondary phases.

Computational Protocols

A. First-Principles Calculations (Density Functional Theory - DFT)

o Objective: To calculate the total energies of the elemental and compound crystal structures
to derive the enthalpy of formation at 0 K.

e Methodology:

o Structural Modeling: The crystal structures for the pure elements (e.g., hcp-Co, bce-V) and
the target intermetallic phases (e.g., L12-CosV, A15-V3Co) are created as input files.

o DFT Simulation: Ab initio calculations are performed using a DFT software package such
as the Vienna Ab initio Simulation Package (VASP).

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14713439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

» Potentials: The interaction between ions and electrons is described using the projector
augmented-wave (PAW) method.

» Exchange-Correlation Functional: The generalized gradient approximation (GGA),
typically with the Perdew-Burke-Ernzerhof (PBE) functional, is used to model the
exchange-correlation effects.

» Energy Minimization: The calculations are run to determine the total electronic energy of
the ground state for each structure. This involves optimizing the atomic positions and
the cell volume.

o Enthalpy Calculation: The enthalpy of formation (AfH?) at O K for a compound CoxVy is
calculated using the following equation: AfH° = E_total(CoxVy) - X * E_total(Co) -y *
E_total(V) where E_total represents the calculated total energy of the respective
compound or pure element.

Visualization of Workflows and Relationships

Visual diagrams are essential for understanding the complex workflows and logical connections
in materials characterization. The following diagrams, created using the DOT language,
illustrate the processes for determining the thermodynamic stability of Co-V compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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